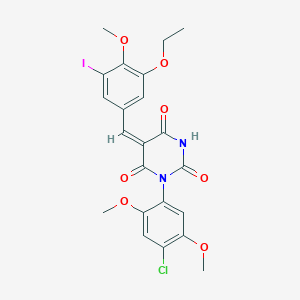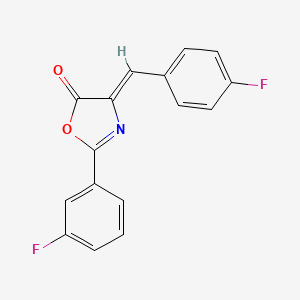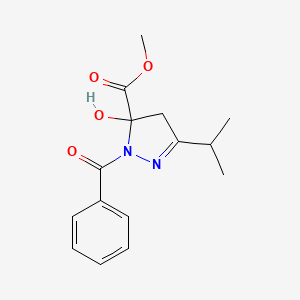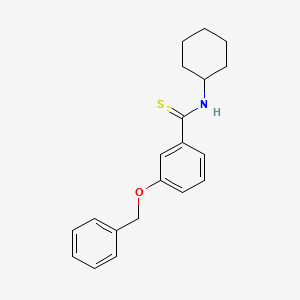![molecular formula C15H18BrNO3S2 B4924935 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been found to exhibit promising biological activity against various diseases.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting specific enzymes or receptors. For example, it has been suggested that this compound inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, it has been proposed that this compound modulates the activity of peroxisome proliferator-activated receptors, which are nuclear receptors that regulate various biological processes.
Biochemical and Physiological Effects:
5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, it has been found to regulate glucose metabolism by activating AMP-activated protein kinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit promising biological activity against various diseases, which makes it an attractive target for drug development. Additionally, the synthesis of this compound is relatively straightforward, which makes it easily accessible for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide. One potential direction is to investigate the mechanism of action of this compound in more detail. Understanding how this compound exerts its biological activity could provide insights into its potential therapeutic applications. Another potential direction is to explore the use of this compound in combination with other drugs. Combining this compound with other drugs could enhance its therapeutic efficacy and reduce potential toxicity. Moreover, it would be interesting to investigate the potential use of this compound in animal models and clinical trials. This would provide valuable information on the safety and efficacy of this compound in vivo.
Métodos De Síntesis
The synthesis of 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide involves the reaction of 5-bromo-2-chlorothiophene with 4-propylphenoxyethylamine in the presence of a base. The resulting intermediate is then treated with sulfuryl chloride to obtain the final product. The synthesis of this compound has been reported in the literature, and it can be obtained with reasonable yields.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide has been found to exhibit promising biological activity against various diseases. It has been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Moreover, it has been studied for its potential use as an antidiabetic agent, as it has been found to regulate glucose metabolism.
Propiedades
IUPAC Name |
5-bromo-N-[2-(4-propylphenoxy)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S2/c1-2-3-12-4-6-13(7-5-12)20-11-10-17-22(18,19)15-9-8-14(16)21-15/h4-9,17H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYOTUIFDAWMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(4-propylphenoxy)ethyl]thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-allyl-N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924859.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4924868.png)
![1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4924876.png)

![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4924889.png)

![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)


![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)